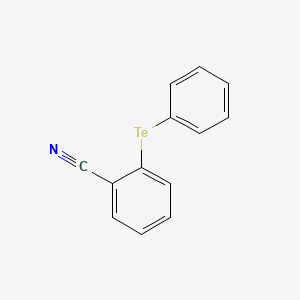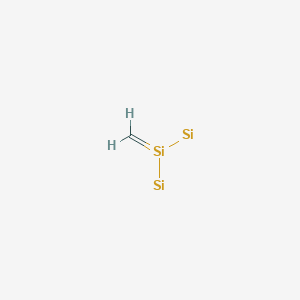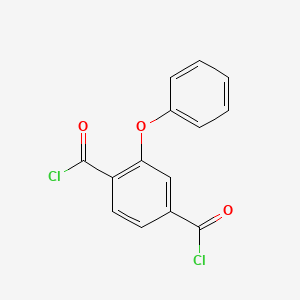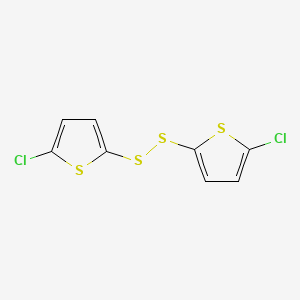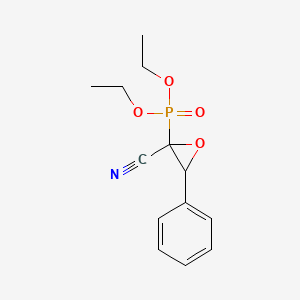
Diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate is an organophosphorus compound that features a cyano group, a phenyl group, and an oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate epoxide precursor. One common method involves the use of a base-catalyzed reaction where diethyl phosphite reacts with 2-cyano-3-phenyloxirane under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under basic or acidic conditions.
Major Products
Oxidation: Phosphonate esters.
Reduction: Amino derivatives.
Substitution: Substituted oxirane derivatives.
Applications De Recherche Scientifique
Diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate involves its reactive functional groups. The oxirane ring can undergo ring-opening reactions with nucleophiles, while the cyano group can participate in various addition reactions. These reactive sites make the compound versatile in forming covalent bonds with target molecules, which is crucial in its applications as a synthetic intermediate and biochemical probe .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (2-cyano-3-methyloxiran-2-yl)phosphonate
- Diethyl (2-cyano-3-ethyloxiran-2-yl)phosphonate
- Diethyl (2-cyano-3-butyloxiran-2-yl)phosphonate
Uniqueness
Diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate is unique due to the presence of the phenyl group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its utility in specific synthetic and biochemical applications compared to its analogs with different substituents .
Propriétés
Numéro CAS |
113966-58-8 |
|---|---|
Formule moléculaire |
C13H16NO4P |
Poids moléculaire |
281.24 g/mol |
Nom IUPAC |
2-diethoxyphosphoryl-3-phenyloxirane-2-carbonitrile |
InChI |
InChI=1S/C13H16NO4P/c1-3-16-19(15,17-4-2)13(10-14)12(18-13)11-8-6-5-7-9-11/h5-9,12H,3-4H2,1-2H3 |
Clé InChI |
QAXFGOKJKGYCCM-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1(C(O1)C2=CC=CC=C2)C#N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)
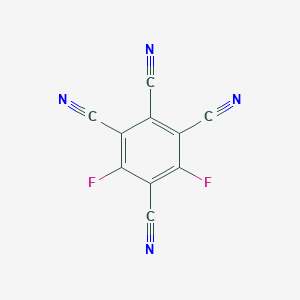
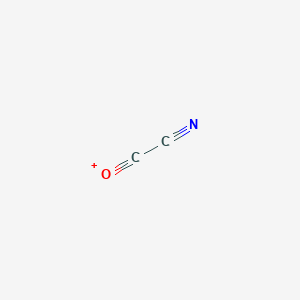
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-](/img/structure/B14289829.png)
![S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate](/img/structure/B14289838.png)
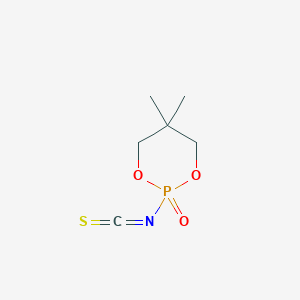
![1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-one](/img/structure/B14289856.png)
![Benzoic acid;[2-(bromomethyl)phenyl]methanol](/img/structure/B14289860.png)
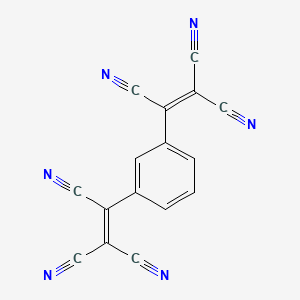
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14289870.png)
